tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate
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Overview
Description
tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate: is a chemical compound with the molecular formula C8H12BrN3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and provides high yields of the desired product . The reaction involves the use of tert-butyl bromoacetate and an azide derivative, which undergoes cycloaddition to form the triazole ring.
Industrial Production Methods: The use of robust catalysts and optimized reaction conditions ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is used as a building block in organic synthesis. Its ability to undergo click chemistry makes it valuable for constructing complex molecules with high precision .
Biology and Medicine: In medicinal chemistry, triazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new pharmaceuticals with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is primarily related to its ability to form stable triazole rings through click chemistry. The triazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups attached to the triazole ring and the overall structure of the compound.
Comparison with Similar Compounds
tert-Butyl bromoacetate: A precursor used in the synthesis of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, known for their diverse biological activities.
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: A similar compound with a pyrazole ring instead of a triazole ring.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the triazole ring with the stability of the tert-butyl ester group. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial manufacturing .
Properties
IUPAC Name |
tert-butyl 2-(4-bromotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWKLHWCWOHZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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